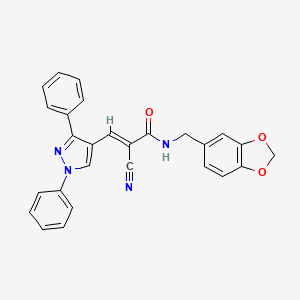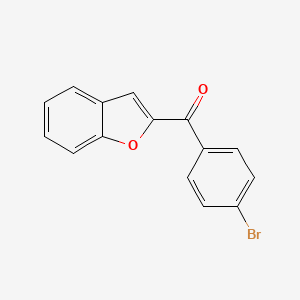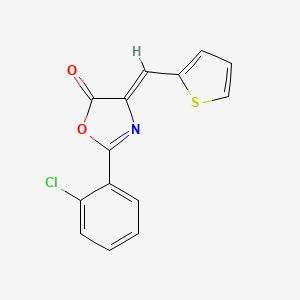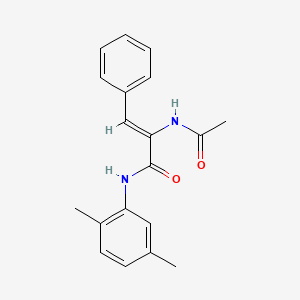![molecular formula C18H21NO3S2 B4631862 butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4631862.png)
butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves multiple steps, typically starting with the formation of an intermediate compound through condensation reactions. This intermediate is then reacted with other chemical entities, like thioglycolic acid, in the presence of catalysts such as anhydrous zinc chloride (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of similar thiazolidinone compounds has been extensively studied using techniques like single-crystal X-ray diffraction. These studies reveal detailed insights into the crystalline structure, spatial arrangement, and bond lengths of the molecules, contributing to a deeper understanding of their chemical behavior (叶姣 et al., 2015).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. These reactions include condensation with aldehydes, cycloaddition with thiols, and interactions with amines, contributing to the diversity of the compounds in this class (Hanna & George, 2012).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide detailed information on the crystal system, space group, and molecular dimensions, which are critical for understanding the physical characteristics of these compounds (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, such as reactivity, stability, and chemical interactions, are key to their potential as bioactive molecules. Research shows that these compounds exhibit a range of activities, including antitumor, antimicrobial, and antioxidant properties. This is attributed to their ability to undergo various chemical interactions and bond formations (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).
Scientific Research Applications
Antimicrobial and Antiviral Applications
Antimicrobial Activities : A variety of thioxopyrimidine and thiazolopyrimidine derivatives, including butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial pathogens, suggesting their potential as therapeutic agents in combating infections (Hawas et al., 2012).
Antiviral Properties : Research into the antiviral applications of thioxothiazolidinone derivatives has identified compounds within this family that inhibit the guanylyltransferase function of the dengue virus NS5 RNA capping enzyme. One such compound demonstrated significant antiviral activity against dengue, West Nile, and yellow fever viruses in cell culture, highlighting the potential for developing broad-spectrum antiflaviviral therapeutics (Stahla-Beek et al., 2012).
Anticancer Research
Anticancer Activity : The synthesis of novel 2-substituted benzimidazole derivatives, including thiazolidinone compounds, has shown promising anticancer activity. These compounds were tested against several cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma, with promising results indicating their potential as anticancer agents (Refaat, 2010).
Supramolecular Chemistry and Structural Analysis
Supramolecular Self-Assembly : The thioxothiazolidinone derivatives have been studied for their ability to form interesting supramolecular assemblies through hydrogen bonding and diverse π–hole interactions. Such research provides insights into the structural bases for the biological activities of these compounds and contributes to the design of new materials with specific properties (Andleeb et al., 2017).
Structural Characterization : Investigations into the structural aspects of thiazolidinone derivatives, including X-ray crystallography and spectroscopic methods, have elucidated their molecular configurations. This structural knowledge is crucial for understanding the interaction mechanisms of these compounds with biological targets and for guiding the synthesis of more effective therapeutic agents (Delgado et al., 2005).
properties
IUPAC Name |
butyl 3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-3-4-11-22-16(20)9-10-19-17(21)15(24-18(19)23)12-14-7-5-13(2)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDWOYQHDABNGD-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-cyclopropyl-7-methyl-2-[(4-methylbenzyl)thio]-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631785.png)

![1-({1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4631791.png)
![methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)
![N-({[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4631798.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4631806.png)
![ethyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4631811.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4631814.png)

![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)

![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)

![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4631873.png)